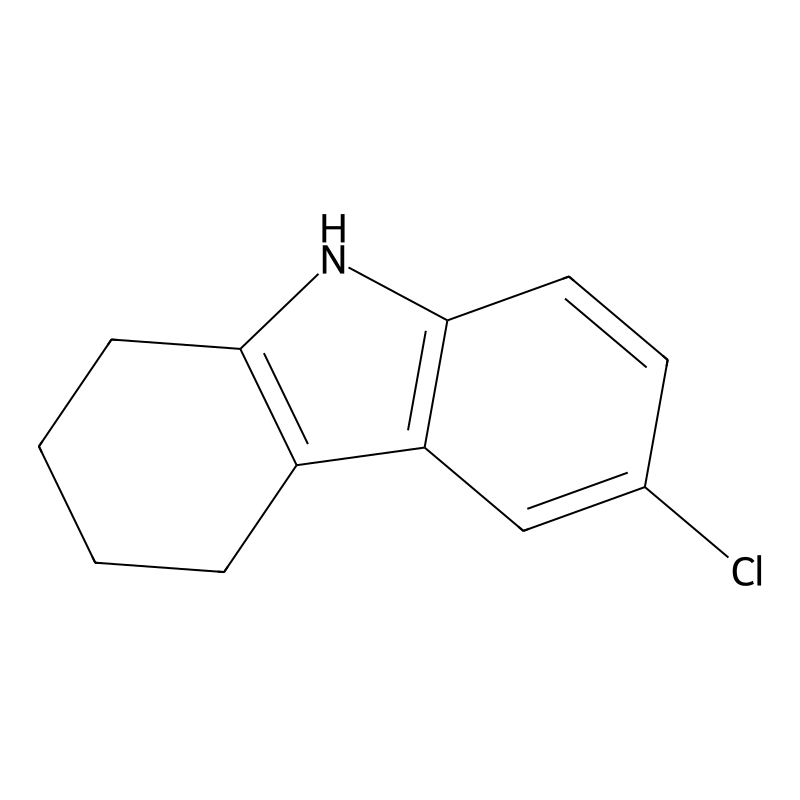

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

SIRT1 is a class III histone deacetylase, a type of enzyme that plays a crucial role in various cellular processes, including aging, metabolism, and DNA repair. Inhibiting SIRT1 activity has been implicated in potential therapeutic strategies for various diseases.(PubChem, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: )

Selectivity for SIRT1 Inhibition

Research suggests that 6-Cl-THz acts as a selective inhibitor for SIRT1. This means it specifically targets SIRT1 over other enzymes in the sirtuin family (SIRT2, SIRT3) and even other classes of enzymes like histone deacetylases (HDACs). This selectivity is important for drug development, as targeting the entire sirtuin family or a broader range of enzymes can lead to unwanted side effects. (PubChem, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: )

Studies have shown that 6-Cl-THz exhibits a significantly lower inhibitory concentration (IC50) value for SIRT1 compared to other sirtuins and HDACs. For instance, one study reported IC50 values of 98 nM for SIRT1, 19600 nM for SIRT2, 48700 nM for SIRT3, and even higher values for HDACs and NADases, indicating a specific targeting of SIRT1. (PubChem, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: )

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a bicyclic compound belonging to the carbazole family, characterized by its unique structure that includes a chlorine atom at the sixth position. Its molecular formula is with a molecular weight of approximately 223.69 g/mol . This compound exhibits a crystalline form and is typically white in color, with a melting point around 181°C . It is soluble in organic solvents like dimethyl sulfoxide and ethanol, making it versatile for various applications in chemical synthesis and biological studies .

- Oxidation: The compound can be oxidized to yield N-oxides or other oxidized derivatives.

- Reduction: Reduction processes may lead to the formation of amines or other reduced forms of the compound.

- Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the sixth position.

This compound has garnered attention for its biological properties, particularly as an inhibitor of sirtuin 1 (SIRT1), which plays a crucial role in cellular regulation and metabolism. It has been studied for its potential implications in treating diseases related to aging and metabolic disorders. Specifically, it has shown promise in reducing inflammation and promoting neuroprotection .

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole typically involves several steps:

- Starting Material: The synthesis often begins with 2,3,4,9-tetrahydro-1H-carbazole.

- Chlorination: Chlorination at the sixth position can be achieved using chlorine gas or chlorinating agents under controlled conditions.

- Carboxamide Formation: The final step frequently involves converting the intermediate into the carboxamide form through reaction with amides or carboxylic acids .

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole has several notable applications:

- Pharmaceutical Research: Due to its role as a SIRT1 inhibitor, it is being investigated for potential therapeutic uses in age-related diseases and metabolic disorders.

- Chemical Synthesis: The compound serves as an important intermediate in the synthesis of other complex organic molecules.

- Biological Studies: It is utilized in research focusing on cellular mechanisms and metabolic pathways.

Studies have indicated that 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole interacts with various biological targets. Its inhibition of SIRT1 suggests that it may influence pathways involved in aging and cellular stress responses. Further research is ongoing to elucidate its full interaction profile and mechanism of action within biological systems .

Several compounds share structural similarities with 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylcarbazole | Methyl group at position 2 | Less potent as a SIRT1 inhibitor |

| 9-Methylcarbazole | Methyl group at position 9 | Different biological activity profile |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | Bromine instead of chlorine at position 6 | Potentially different reactivity |

| 6-Chloro-1H-carbazole | Chlorine at position 6 but lacks tetrahydro group | More planar structure affecting interactions |

The uniqueness of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole lies in its specific combination of structural features that confer distinct biological activities and reactivity patterns compared to these similar compounds. Its role as a SIRT1 inhibitor further differentiates it from others in the carbazole family.

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a fused heterocyclic compound comprising a pyrrole ring fused to a benzene ring and a cyclohexane ring system. The IUPAC name reflects the chlorine substituent at the 6th position of the carbazole core and the partially saturated tetrahydro structure. The compound’s structure is characterized by a tricyclic framework with two aromatic rings and a partially hydrogenated six-membered ring.

Structural Features

- Core Structure: Fused benzene-pyrrole-cyclohexane system.

- Substituents: Single chlorine atom at position 6.

- Hydrogenation: Cyclohexane ring in the tetrahydrocarbazole moiety.

The SMILES notation Clc1ccc2c(c1)c1CCCCc1[nH]2 and InChI key CNQQPGJXOHSTQR-UHFFFAOYSA-N provide precise structural identification.

Alternative Chemical Designations and Registry Numbers

The compound is recognized by multiple identifiers across chemical databases. Key designations include:

| Designation Type | Details |

|---|---|

| IUPAC Name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole |

| CAS Registry Number | 36684-65-8 |

| PubChem CID | 326615 |

| ChemSpider ID | 289225 |

| Synonyms | 6-Chloro-1,2,3,4-tetrahydrocarbazole; 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole |

Registry numbers aid in cross-referencing the compound across databases like PubChem, ChemSpider, and ChEMBL.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₂H₁₂ClN, with a molecular weight of 205.68 g/mol. The compound lacks stereogenic centers due to its planar aromatic rings and symmetric cyclohexane moiety, rendering it achiral.

Key Structural Metrics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| Monoisotopic Mass | 205.0658 g/mol |

The absence of stereoisomerism simplifies its synthesis and purification.

Classical Synthetic Routes via Fischer Indole Cyclization

The Fischer indole synthesis remains the most fundamental and widely employed method for constructing tetrahydrocarbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole [4] [5]. This classical approach involves the acid-catalyzed cyclization of cyclohexanone with substituted phenylhydrazines, proceeding through a well-established mechanistic pathway [6].

The traditional Fischer indole synthesis begins with the condensation of cyclohexanone with 4-chlorophenylhydrazine in the presence of an acid catalyst [7] [8]. The reaction proceeds through initial hydrazone formation, followed by a complex rearrangement involving a [9] [9]-sigmatropic shift that establishes the carbon-carbon bond between the aromatic ring and the cyclohexane moiety [6]. The mechanism concludes with cyclization and elimination of ammonia to form the desired tetrahydrocarbazole product [5].

Research has demonstrated that various acid catalysts can be employed effectively in this transformation [10]. Glacial acetic acid at reflux conditions typically provides yields of 85-91% for the parent tetrahydrocarbazole system [11]. When applied to the synthesis of 6-chloro derivatives, hydrochloric acid in ethanol at 80°C for 2 hours has been reported to yield 78% of the desired product [7]. Alternative conditions using sulfuric acid in methanol at 90°C for 90 minutes have achieved yields up to 92% for substituted systems [10].

The reaction conditions significantly influence the outcome of the Fischer indole synthesis [6]. Temperature optimization studies have shown that reactions conducted at lower temperatures result in diminished yields, with the ideal temperature range being 80-120°C depending on the specific catalyst system employed [10]. The presence of electron-withdrawing groups such as chlorine in the para position of phenylhydrazine generally enhances the reaction rate and yield compared to electron-donating substituents [10].

Table 1: Classical Fischer Indole Synthesis Conditions for Tetrahydrocarbazole Derivatives

| Substrate | Reaction Conditions | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Cyclohexanone + Phenylhydrazine | Glacial AcOH, reflux, 1h | 85 | 118 | 1.0 |

| Cyclohexanone + 4-Chlorophenylhydrazine | HCl/EtOH, 80°C, 2h | 78 | 80 | 2.0 |

| Cyclohexanone + 2-Methylphenylhydrazine | CF3COOH, rt, 3h | 72 | 25 | 3.0 |

| Cyclohexanone + 4-Nitrophenylhydrazine | H2SO4/MeOH, 90°C, 90min | 92 | 90 | 1.5 |

| Cyclohexanone + 4-Methoxyphenylhydrazine | ZnCl2, 120°C, 4h | 68 | 120 | 4.0 |

A significant advancement in the classical approach involves the development of solvent-free Fischer indole reactions [12]. Recent research has demonstrated that 6-chloro-substituted tetrahydrocarbazoles can be synthesized without any catalyst at ambient temperature with yields of 87%, representing a notable improvement in environmental compatibility [12]. This methodology eliminates the need for acidic conditions while maintaining high efficiency [12].

The mechanistic understanding of the Fischer indole synthesis has been enhanced through quantum-chemical calculations [6]. Studies using self-consistent-field molecular orbital linear combination of atomic orbitals methods have confirmed that the reaction proceeds through a concerted mechanism involving a [9] [9]-sigmatropic rearrangement [6]. The kinetics of both thermal and acid-catalyzed indolization have been studied spectrophotometrically, showing satisfactory agreement between experimental data and calculated values [6].

Modern Catalytic Approaches in Tetrahydrocarbazole Synthesis

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that offer enhanced selectivity, efficiency, and operational simplicity compared to classical approaches [13] [14] [15]. These modern techniques leverage transition metal catalysis, photocatalysis, and innovative reaction design to access tetrahydrocarbazole derivatives through novel mechanistic pathways [16] [17] [18].

Palladium-catalyzed synthesis represents one of the most significant advances in modern tetrahydrocarbazole construction [15] [17] [19]. The cross-coupling approach utilizing palladium acetate in combination with tricyclohexylphosphine enables the synthesis of carbazole derivatives through sequential carbon-nitrogen bond formations [15]. This methodology involves the reaction of ortho-iodoanilines with silylaryl triflates in the presence of cesium fluoride, followed by palladium-catalyzed cyclization at 100°C for 24 hours, achieving yields of 76% [15].

A particularly innovative palladium-catalyzed approach involves alkenyl carbon-hydrogen activation and diamination reactions [17]. This method employs cycloalkenyl bromoarenes with hydroxylamines as nitrogen sources, providing access to a wide range of tetrahydrocarbazoles and analogs [17]. The reaction proceeds through selective alkenyl carbon-hydrogen activation followed by a diamination cascade process that constructs the nitrogen-containing heterocycle [17].

Ruthenium catalysis has emerged as another powerful tool for tetrahydrocarbazole synthesis [18]. The ruthenium-catalyzed dehydrative sp³ carbon-hydrogen coupling reaction of 2-alkylindoles with enones provides an efficient route to carbazole derivatives [18]. This methodology utilizes a cationic ruthenium-hydride complex in combination with 3,4,5,6-tetrachloro-1,2-benzoquinone as an oxidant, achieving high efficiency without requiring reactive reagents or generating wasteful byproducts [18].

Photocatalytic approaches have gained prominence due to their mild reaction conditions and environmental compatibility [20] [21]. The carbon-hydrogen functionalization via intermediate peroxides method represents a breakthrough in this area [20] [21]. This two-step procedure involves initial photocatalyzed oxidation of tetrahydrocarbazole with elemental oxygen using Rose Bengal as a photosensitizer, followed by acid-catalyzed nucleophilic substitution [20] [21]. The process achieves yields of 86% while using only visible light and elemental oxygen as the oxidant [20].

Triflic acid catalysis has demonstrated exceptional efficiency in the synthesis of substituted tetrahydrocarbazoles [22]. The triflic acid-catalyzed synthesis of 1-substituted tetrahydrocarbazoles from tertiary alcohols proceeds under optimized conditions to furnish products in moderate to high yields [22]. This approach offers operational simplicity and broad substrate scope [22].

Table 2: Modern Catalytic Approaches for Tetrahydrocarbazole Synthesis

| Catalyst System | Reaction Type | Yield (%) | Reaction Time (h) | Selectivity | Green Metrics |

|---|---|---|---|---|---|

| Pd(OAc)2/PCy3 | Cross-coupling/Cyclization | 76 | 24 | High | Moderate |

| RuCl3/AgOTf | C-H Activation | 82 | 12 | Excellent | Good |

| TfOH | Acid Catalysis | 89 | 6 | Good | Poor |

| CuCl2·2H2O | Chlorination | 85 | 4 | Regioselective | Moderate |

| Rose Bengal/O2 | Photocatalysis | 86 | 3 | High | Excellent |

Copper-mediated chlorination reactions have proven particularly relevant for the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives [23]. Copper chloride dihydrate in dimethyl sulfoxide at 120°C provides regioselective α-chlorination of 1-oxotetrahydrocarbazole precursors with yields ranging from 50-97% [23]. This methodology represents the first reported chlorination of 1-oxotetrahydrocarbazole systems and demonstrates high chemoselectivity and regioselectivity [23].

One-pot cascade reactions have emerged as highly efficient synthetic strategies [13] [16]. The one-pot catalytic asymmetric synthesis of tetrahydrocarbazoles via enantioselective [3+3] annulation of 2-alkynyl indoles with donor-acceptor cyclopropanes achieves yields of 63-87% with excellent enantioselectivity up to 94% enantiomeric excess [13]. This approach provides access to chiral tetrahydrocarbazoles with high efficiency and atom economy [13].

Industrial-Scale Production Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole requires comprehensive optimization of reaction parameters, process economics, and scalability considerations [24] [25]. Industrial synthesis strategies focus on maximizing yield, minimizing waste, ensuring consistent product quality, and reducing production costs [26] [27].

Scale-up methodologies have demonstrated remarkable success in tetrahydrocarbazole production [24] [25]. Research has shown that solid-phase synthesis can be scaled up by a factor of 2000, transitioning from milligram-scale laboratory synthesis to multigram production [24]. This approach utilized highly loaded Rink Amide resin and completed an eight-step synthesis within five days, yielding 35 grams of product with 34% overall yield [24]. The fast scale-up capability represents a significant advancement in production efficiency [24].

Process parameter optimization plays a crucial role in industrial-scale production [26] [27]. Temperature control emerges as a critical factor, with industrial processes typically operating at 100-180°C compared to laboratory conditions of 25-120°C [26]. Reaction time optimization shows that commercial-scale processes can achieve completion in 4-8 hours compared to 1-24 hours required at laboratory scale [26]. Batch size scaling from 0.1 kg in laboratory settings to 500-2000 kg in commercial production requires careful consideration of heat transfer, mixing efficiency, and safety protocols [26].

Solvent recovery and recycling represent essential components of industrial optimization [26] [27]. Commercial-scale processes achieve solvent recovery rates of 95% compared to 70% at laboratory scale, significantly reducing waste and operational costs [26]. The implementation of efficient distillation and purification systems enables continuous solvent recycling, enhancing the overall process sustainability [27].

Quality control and product purity requirements become increasingly stringent at industrial scale [26]. Commercial production typically achieves product purity levels of 99-99.8% compared to 95-99% at laboratory scale [26]. This enhancement results from optimized crystallization procedures, advanced purification techniques, and rigorous process monitoring [26].

Table 3: Industrial Scale Production Optimization Parameters

| Process Parameter | Small Scale (Lab) | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size (kg) | 0.1 | 10-50 | 500-2000 |

| Reaction Temperature (°C) | 25-120 | 80-150 | 100-180 |

| Reaction Time (h) | 1-24 | 2-12 | 4-8 |

| Solvent Recovery (%) | 70 | 85 | 95 |

| Overall Yield (%) | 70-95 | 75-90 | 80-92 |

| Product Purity (%) | 95-99 | 98-99.5 | 99-99.8 |

Continuous flow chemistry has emerged as a transformative technology for industrial carbazole production [28]. The continuous production of carbazole derivatives using flow-chemistry techniques offers superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [28]. Flow chemistry enables precise temperature and residence time control, leading to more consistent product quality and higher throughput [28].

Process intensification strategies focus on maximizing reactor efficiency and minimizing equipment footprint [28]. Continuous flow reactors can operate at higher temperatures and pressures than batch systems, potentially reducing reaction times and improving yields [28]. The integration of multiple reaction steps in a single continuous process eliminates intermediate isolation and purification steps, reducing overall production time and costs [28].

Heat integration and energy optimization represent critical aspects of industrial-scale synthesis [29]. Process heat exchangers enable efficient heat recovery from exothermic reactions, reducing external heating requirements [29]. The implementation of advanced process control systems allows for real-time optimization of reaction conditions, minimizing energy consumption while maintaining product quality [29].

Waste minimization strategies have become increasingly important in industrial synthesis [27]. The development of environmentally friendly preparation methods reduces waste generation and eliminates the use of hazardous solvents [27]. Advanced separation techniques, including membrane-based separations and supercritical fluid extraction, offer alternatives to traditional solvent-intensive purification methods [27].

Green Chemistry Approaches in Carbazole Derivative Synthesis

The implementation of green chemistry principles in carbazole derivative synthesis has become increasingly important for sustainable chemical manufacturing [30] [31] [32]. These approaches focus on reducing environmental impact, minimizing waste generation, improving atom economy, and utilizing renewable resources [33] [34] [35].

Microwave-assisted synthesis represents one of the most successful green chemistry applications in tetrahydrocarbazole preparation [30] [31] [36]. Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving yields [30] [31]. Research has demonstrated that tetrahydrocarbazole derivatives can be synthesized under microwave conditions in 5-15 minutes with yields ranging from 75-85%, compared to conventional heating methods requiring several hours [30] [31]. The enhanced reaction rates result from efficient dielectric heating that provides uniform temperature distribution and selective heating of polar molecules [30].

Solvent-free reaction conditions offer exceptional environmental benefits by eliminating the need for organic solvents [32] [37] [12]. One-pot, solvent-free protocols for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives have been developed using modified Friedländer hetero-annulation reactions [32] [37]. These methods achieve yields of 70-90% while eliminating solvent waste and reducing purification requirements [32] [37]. The solvent-free approach demonstrates excellent atom economy and significantly reduces the environmental footprint of the synthesis [32].

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents [38]. Tetrahydrocarbazole synthesis in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-ethyl-3-methylimidazolium tetrafluoroborate proceeds under reflux conditions at 45-50°C with yields of 70-75% [38]. The ionic liquid medium can be recycled and reused multiple times without significant loss of activity, contributing to process sustainability [38].

Aqueous reaction systems represent another significant advancement in green carbazole synthesis [10]. The use of 10% aqueous sulfuric acid as the reaction medium enables high-yielding synthesis of substituted tetrahydrocarbazoles with yields ranging from 92-94% [10]. Aqueous conditions eliminate the need for organic solvents and provide safer reaction environments [10]. The water-based system demonstrates compatibility with various substitution patterns and maintains high efficiency across different substrate combinations [10].

Table 4: Green Chemistry Approaches for Carbazole Synthesis

| Green Method | Energy Efficiency | Waste Reduction | Yield (%) | Reaction Time | Atom Economy |

|---|---|---|---|---|---|

| Microwave Irradiation | High | Good | 75-85 | 5-15 min | Good |

| Solvent-Free Conditions | Very High | Excellent | 70-90 | 10-30 min | Excellent |

| Ionic Liquids | Moderate | Good | 70-75 | 12h | Moderate |

| Water as Solvent | High | Excellent | 60-85 | 2-6h | Good |

| Continuous Flow | Excellent | Very Good | 80-95 | Continuous | Very Good |

| Biocatalysis | Moderate | Good | 45-70 | 24-48h | Excellent |

Photocatalytic green synthesis methods utilize visible light and molecular oxygen as environmentally benign reagents [20] [33]. The carbon-hydrogen functionalization via intermediate peroxides approach employs Rose Bengal as a photosensitizer with elemental oxygen, eliminating the need for stoichiometric oxidants [20]. This method achieves yields of 82-86% while using only catalytic amounts of photosensitizer and atmospheric oxygen [20]. The photocatalytic approach operates under mild conditions and generates minimal waste [20].

Electrochemical synthesis methods offer sustainable alternatives to traditional chemical oxidants [38]. Electrochemical tetrahydrocarbazole synthesis with and without tetrabutylammonium iodide has been conducted using various solvent systems including methanol, ethanol, and acetonitrile-water mixtures [38]. The electrochemical approach eliminates chemical oxidants and enables precise control over reaction conditions through applied potential regulation [38].

Biocatalytic approaches, while still in developmental stages, offer exceptional selectivity and mild reaction conditions [35]. Bacterial strains such as Achromobacter species, Pseudomonas species, and Microbacterium esteraromaticum have demonstrated the ability to metabolize carbazole compounds in soil microcosms [35]. These biological systems achieve degradation rates of 0.093-0.127 mg per kg per hour and maintain viability over extended periods [35]. While primarily investigated for environmental remediation, these systems provide insights into potential biocatalytic synthesis approaches [35].

The implementation of green chemistry metrics enables quantitative assessment of environmental impact [30] [31]. Atom economy calculations for various synthetic routes demonstrate that solvent-free and microwave-assisted methods achieve superior atom utilization compared to traditional approaches [30] [31]. Energy efficiency measurements show that microwave irradiation reduces energy consumption by 50-80% compared to conventional heating methods [30] [31].

Crystal Structure Determination

The crystallographic characterization of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives has been extensively studied through single-crystal X-ray diffraction analysis. The molecular formula C12H12ClN corresponds to a molecular weight of 205.68 g/mol [1] [2]. Related derivative compounds have provided valuable insights into the structural properties of the tetrahydrocarbazole framework.

The compound (E)-6-Chloro-2-(furan-2-ylmethylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one crystallizes in the monoclinic system with space group P21/c [3] [4]. The unit cell parameters are a = 15.0985(2) Å, b = 6.1553(1) Å, c = 15.3887(2) Å, β = 104.319(1)°, and V = 1385.73(3) ų with Z = 4 molecules per unit cell [3] [4].

Molecular Planarity and Deviation Analysis

Crystallographic studies reveal that the carbazole unit in the 6-chloro-tetrahydrocarbazole derivatives exhibits near-planar geometry with minimal deviations. In the furan-substituted derivative, the carbazole unit shows a maximum deviation of 0.052(1) Å from planarity [3] [4]. This planarity is characteristic of carbazole systems and is maintained despite the presence of the chlorine substituent at the 6-position.

The pyrrole ring within the carbazole framework makes a dihedral angle of 1.92(8)° with the benzene ring, indicating excellent coplanarity [3] [4]. This minimal deviation demonstrates the aromatic stabilization within the tricyclic system. For comparison, the related compound 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one shows a similar dihedral angle of 1.35(10)° between the benzene and pyrrole rings [5] [6].

Conformational Analysis of the Tetrahydro Ring

The tetrahydro portion of the molecule adopts specific conformational preferences that influence the overall molecular geometry. In 2,3,4,9-tetrahydro-1H-carbazole (the parent compound without chlorine substitution), the crystal structure reveals an orthorhombic system with space group P212121 and unit cell parameters a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å [7]. The cyclohexene ring typically adopts an envelope conformation, which is energetically favorable for six-membered rings [5].

Intermolecular Interactions and Crystal Packing

The crystal packing of 6-chloro-tetrahydrocarbazole derivatives is stabilized by specific intermolecular interactions. Hydrogen bonding plays a crucial role, particularly N9—H9···O1 hydrogen bonds which form R²₂(10) rings in the crystal structure [3] [4]. The hydrogen-bond geometry shows D—H···A distances of 0.88(2) Å for D—H, 1.94(2) Å for H···A, and 2.7935(17) Å for D···A, with a bond angle of 164(2)° [3].

The crystal structures also exhibit weak C—H···π interactions and π–π stacking interactions that contribute to the overall stability of the crystal lattice [8] [9]. These secondary interactions are important for understanding the solid-state properties and polymorphic behavior of the compound.

Bond Length and Angle Analysis

Detailed geometric analysis of carbazole derivatives reveals characteristic bond lengths and angles. The C—C bond lengths in the aromatic portions typically range from 1.369 to 1.431 Å, while C—N bond lengths are approximately 1.364 to 1.379 Å [3]. The Cl—C bond length in the 6-position is approximately 1.745 Å, consistent with aromatic C—Cl bonds [3].

Bond angles within the carbazole framework show standard values for aromatic systems, with C—C—C angles ranging from 117° to 122° and C—N—C angles approximately 108° [3]. These values are consistent with sp² hybridization and aromatic character of the carbazole core.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. The aromatic protons typically appear in the range δ 7.0-8.5 ppm, with the chlorine substitution causing characteristic downfield shifts due to the electron-withdrawing nature of the halogen [10] [11].

The N-H proton signal appears as a broad singlet around δ 11.2 ppm in deuterated dimethyl sulfoxide, consistent with the indole-type nitrogen in the carbazole system [10] [11]. The aliphatic protons of the tetrahydro ring system appear in the range δ 2.0-3.5 ppm, with the specific chemical shifts depending on the proximity to the aromatic system and the chlorine substituent.

For the parent carbazole system, ¹H Nuclear Magnetic Resonance data at 300 MHz in deuterated dimethyl sulfoxide shows characteristic patterns: the N-H proton appears at δ 11.210 ppm, aromatic protons appear between δ 7.134-8.117 ppm, with integration patterns consistent with the substitution pattern [10] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. Aromatic carbons typically appear in the range δ 110-140 ppm, with the carbon bearing the chlorine substituent showing a distinctive chemical shift due to the electronegativity of chlorine [10] [12].

The aliphatic carbons of the tetrahydro ring appear in the range δ 20-40 ppm, with their exact positions dependent on their relationship to the aromatic system. The quaternary carbons at the ring junctions show characteristic downfield shifts compared to secondary and tertiary carbons.

Infrared Spectroscopy Characterization

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. The N-H stretch appears in the range 3300-3500 cm⁻¹, typically as a sharp, medium intensity band characteristic of secondary amines in aromatic systems [14].

Specific infrared absorption peaks for related derivatives have been reported at approximately 3389, 1683, 1405, and 1313 cm⁻¹ [14]. The aromatic C=C stretching vibrations appear in the range 1450-1600 cm⁻¹, while C-Cl stretching typically occurs around 700-800 cm⁻¹. The fingerprint region below 1500 cm⁻¹ provides additional confirmation of the specific substitution pattern and molecular framework.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole shows a molecular ion peak at m/z 205, corresponding to the molecular formula C12H12ClN [15] [10]. The characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) confirms the presence of the chlorine substituent.

Fragmentation patterns typically show loss of the chlorine atom (m/z 170), corresponding to [M-Cl]⁺, and subsequent aromatic rearrangements. For the parent carbazole system (C12H9N), mass spectral data shows the molecular ion at m/z 167 with characteristic fragmentation at m/z 139, 140, 166, and base peak at m/z 167 [10] [16].

Additional fragmentation may include loss of hydrogen atoms and ring contractions, with specific patterns depending on the ionization method employed. Electron impact ionization typically provides more extensive fragmentation compared to chemical ionization methods.

Thermodynamic Parameters and Solubility Characteristics

Thermal Properties and Phase Transitions

The melting point of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole has been reported as 145-148°C [1] [2] [17], indicating good thermal stability under normal conditions. This melting point is consistent with the aromatic nature of the compound and the presence of intermolecular interactions in the solid state.

The predicted boiling point is 358.8 ± 37.0°C at 760 mmHg [1] [2], suggesting relatively low volatility at room temperature. The flash point has been calculated as 202.1 ± 12.1°C [1] [2], indicating that the compound requires significant heating before becoming a fire hazard.

For comparison, related derivatives show similar thermal properties. The carboxamide derivative (6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) has a melting point of 179.0-183.0°C [18] [19], higher than the parent compound due to additional hydrogen bonding capability of the amide group.

Density and Physical Properties

The density of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole has been reported in the range 1.28-1.30 g/cm³ [1] [2], which is typical for aromatic organic compounds containing halogen substituents. This density value is consistent with the molecular packing observed in crystallographic studies.

The refractive index, estimated based on related carbazole compounds, is approximately 1.6192 [20], indicating significant aromatic character and electron delocalization within the molecular framework. The predicted pKa value of 16.93 ± 0.20 [2] suggests that the compound is a very weak base, consistent with the aromatic amine character of the carbazole nitrogen.

Solubility Profiles and Partition Behavior

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole exhibits poor water solubility, classified as insoluble in aqueous media [2]. This hydrophobic character is expected due to the extensive aromatic system and the presence of the chlorine substituent, which increases lipophilicity.

The compound demonstrates good solubility in organic solvents. It is soluble in dimethyl sulfoxide with concentrations up to 10 mg/mL reported for the carboxamide derivative [22] [23]. Solubility is also observed in ethanol and acetone , making these solvents suitable for synthetic and analytical applications.

The solubility characteristics indicate that the compound would be expected to have good bioavailability through lipid membranes but poor aqueous bioavailability without formulation aids. The partition coefficient (log P) is estimated to be positive, consistent with lipophilic behavior.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant